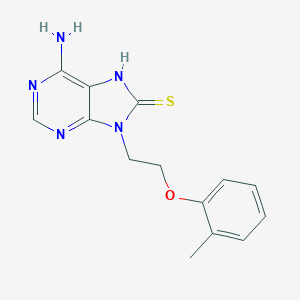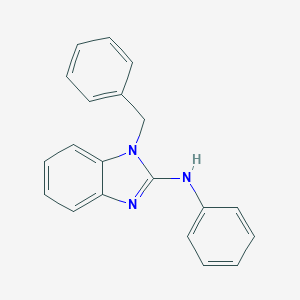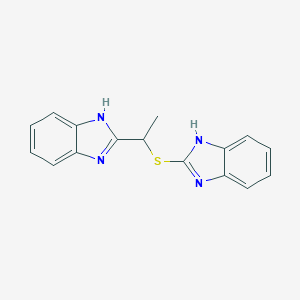![molecular formula C15H13N3O3S B493949 Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 408323-92-2](/img/structure/B493949.png)
Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties, making it a versatile scaffold for the development of new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under specific conditions. For instance, the reaction of 3-amino-2-thiophenecarboxylate with formic acid can yield thieno[2,3-d]pyrimidine derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes.
化学反应分析
Types of Reactions
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
科学研究应用
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Medicine: Due to its unique structure, it may be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets within biological systems. This interaction can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents that alter their properties and applications.
Triazole-pyrimidine hybrids:
The uniqueness of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
属性
CAS 编号 |
408323-92-2 |
|---|---|
分子式 |
C15H13N3O3S |
分子量 |
315.3g/mol |
IUPAC 名称 |
ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-3-21-15(20)11-8(2)10-13(19)17-12(18-14(10)22-11)9-5-4-6-16-7-9/h4-7H,3H2,1-2H3,(H,17,18,19) |
InChI 键 |
QSXIZVJLYXBCLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CN=CC=C3)C |
规范 SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CN=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Methyl-1H-benzoimidazol-2-yl)-[1,2,4]triazol-4-yl-amine](/img/structure/B493866.png)



![5-ethyl-6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B493873.png)
![2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER](/img/structure/B493875.png)
![(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B493876.png)
![N,N-diethyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B493877.png)
![[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid](/img/structure/B493878.png)
![3-(benzylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B493879.png)
![2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493882.png)
![{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B493887.png)
![2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493888.png)
![2-ISOPROPYL-5-METHYLPHENYL [2-(9H-PURIN-6-YLSULFANYL)ETHYL] ETHER](/img/structure/B493890.png)
